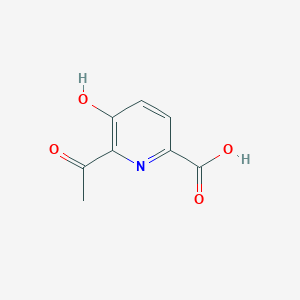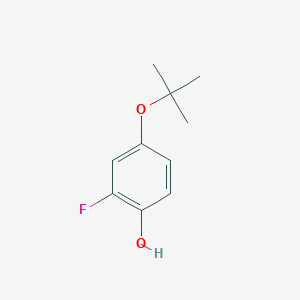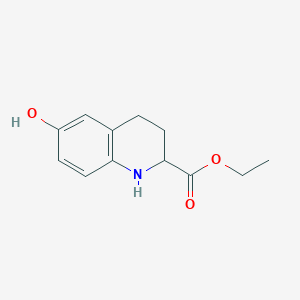
Tert-butyl 4-(5,6-diaminopyridin-2-YL)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(5,6-diaminopyridin-2-YL)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H24N4O2 and a molecular weight of 292.38 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(5,6-diaminopyridin-2-YL)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . This intermediate is then subjected to further reactions to introduce the 5,6-diaminopyridin-2-yl group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-(5,6-diaminopyridin-2-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Tert-butyl 4-(5,6-diaminopyridin-2-YL)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of various functional groups on biological activity.
Medicine: In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(5,6-diaminopyridin-2-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an organic chemical synthesis intermediate.
Uniqueness: Tert-butyl 4-(5,6-diaminopyridin-2-YL)piperidine-1-carboxylate is unique due to the presence of the 5,6-diaminopyridin-2-yl group, which imparts specific chemical and biological properties that are not found in other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medicinal chemists.
Propriétés
Formule moléculaire |
C15H24N4O2 |
|---|---|
Poids moléculaire |
292.38 g/mol |
Nom IUPAC |
tert-butyl 4-(5,6-diaminopyridin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-10(7-9-19)12-5-4-11(16)13(17)18-12/h4-5,10H,6-9,16H2,1-3H3,(H2,17,18) |
Clé InChI |
OGDVLHJUHBDGFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)




